Welcome to the BenchChem Online Store!
molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No. B119032
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538249B2

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[O:18][C:1](=[O:10])[CH2:2][CH:3]2[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
76.6 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry flask under nitrogen
ADDITION
Type
ADDITION
Details
Concentrated sulphuric acid was slowly charged
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 125° C.-130° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction the mixture
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum, at a temperature below 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried at about 60° C. for 4-5 hours
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 (± 1) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07538249B2

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[O:18][C:1](=[O:10])[CH2:2][CH:3]2[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
76.6 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry flask under nitrogen
ADDITION
Type
ADDITION
Details
Concentrated sulphuric acid was slowly charged
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 125° C.-130° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction the mixture
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum, at a temperature below 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried at about 60° C. for 4-5 hours
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 (± 1) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.